REACTION_CXSMILES
|
[CH3:1][C:2]1([C:7]([F:10])([F:9])[F:8])[NH:6][CH2:5][CH2:4][O:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[F:8][C:7]([F:10])([F:9])[CH:2]([NH:6][CH2:5][CH2:4][OH:3])[CH3:1] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
5.58 g
|
Type
|
reactant
|
Smiles
|
CC1(OCCN1)C(F)(F)F
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched slowly with 1 ml of cold water
|
Type
|
STIRRING
|
Details
|
stirred for 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
Then 1 ml of 1N NaOH aq. solution was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 10 m in
|
Type
|
ADDITION
|
Details
|
3 ml of water were added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Granular salt was formed
|
Type
|
FILTRATION
|
Details
|
The white solid was filtered off
|
Type
|
WASH
|
Details
|
washed with diethyl ether (100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C)NCCO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35 mmol | |
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 97.3% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |